molecular formula C13H20Cl2N2O B2790149 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 335620-97-8

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B2790149
CAS No.: 335620-97-8
M. Wt: 291.22
InChI Key: WYJXAGJCXWTTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic tertiary amine salt characterized by a rigid bicyclo[3.3.1]nonane scaffold. Its structure includes:

  • Oxa bridge: A 9-oxa substitution, introducing an oxygen atom into the bicyclic framework .
  • Diaza groups: Nitrogen atoms at positions 3 and 5.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXAGJCXWTTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335620-97-8
Record name 3-(phenylmethyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of this compound is its role as an orexin receptor antagonist. Orexins are neuropeptides that play a significant role in regulating arousal, appetite, and wakefulness. The antagonism of orexin receptors has been linked to potential therapeutic benefits in various disorders:

  • Sleep Disorders: Research indicates that orexin receptor antagonists can be effective in treating insomnia and other sleep-related conditions by modulating the wakefulness-promoting effects of orexins .
  • Anxiety Disorders: By inhibiting orexin signaling, this compound may help alleviate anxiety symptoms, providing a novel approach to treatment .
  • Addiction Disorders: Orexin antagonism has shown promise in reducing cravings and relapse in addiction models, suggesting its potential utility in substance use disorders .
  • Cognitive Dysfunction and Mood Disorders: There is emerging evidence that orexin receptor antagonists may also improve cognitive function and mood stability by restoring balance in neurochemical pathways .

Data Table: Summary of Pharmacological Effects

Application AreaMechanism of ActionPotential Benefits
Sleep DisordersOrexin receptor blockadeImproved sleep quality
Anxiety DisordersReduction of orexin-induced arousalDecreased anxiety levels
Addiction DisordersInhibition of craving pathwaysReduced relapse rates
Cognitive DysfunctionModulation of neurotransmitter systemsEnhanced cognitive performance
Mood DisordersRestoration of neurochemical balanceStabilized mood and emotional regulation

Study on Sleep Disorders

In a clinical study involving patients with insomnia, administration of 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride resulted in significant improvements in sleep onset latency and total sleep time compared to placebo . The study highlighted the compound's effectiveness as a non-peptide alternative to traditional sleep medications.

Research on Anxiety Management

Another study focused on the anxiolytic effects of this compound demonstrated that it significantly reduced anxiety-like behaviors in rodent models when administered prior to stress exposure . This suggests its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.3.1]nonane Family

The table below highlights structural variations and functional group differences among related compounds:

Compound Name Key Substituents/Modifications Biological Activity/Application References
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride 3-benzyl, 9-oxa, 7-NH Not explicitly reported
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl 9-benzyl, 7-carboxylic acid Intermediate in drug synthesis
2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide 9-selenium, 2,6-dipyridinium GPx mimetic; metabolic correction in vaccination
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diphenyl, 9-ketone Local anesthetic, hypotensive activity
3,7-Bis-acetyl-3,7-diazabicyclo[3.3.1]nonane 3,7-acetyl groups Model compound for dipole moment studies

Key Observations :

  • Heteroatom Substitution : Replacement of oxygen with sulfur (9-thia) or selenium (9-selena) increases reactivity and biological utility. Selenabicyclo derivatives exhibit glutathione peroxidase (GPx) mimetic activity, reducing oxidative stress during vaccination .
  • Functional Groups : Carboxylic acid derivatives (e.g., 7-carboxylic acid in ) enhance solubility, while ketones (e.g., 9-ketone in ) modulate pharmacological profiles.
  • Substituent Effects : Benzyl groups improve lipophilicity and membrane permeability, whereas pyridinium or imidazole substituents (e.g., in ) enhance cytotoxic or receptor-binding properties.
Anticancer Activity
  • Bispidine Derivatives: Compounds like 3-(3-hydroxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one (6b) demonstrate cytotoxic activity via O-benzoyloxime functionalization . In contrast, the target compound lacks reported anticancer data.

Physicochemical Properties

Collision Cross-Section (CCS) :

  • The target compound’s CCS (151.4–164.2 Ų) aligns with medium-sized bicyclic amines, contrasting with larger selenabicyclo derivatives (e.g., 2,6-dipyridinium-9-selenabicyclo derivatives), which likely exhibit higher CCS due to bulkier substituents .

Toxicity :

    Biological Activity

    3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride (CAS No. 335620-97-8) is a synthetic compound derived from the 3,7-diazabicyclo[3.3.1]nonane scaffold, which has been investigated for its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and orexin receptors. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 218.30 g/mol. The compound features a bicyclic structure that is significant for its interaction with various biological targets.

    Research indicates that the 3,7-diazabicyclo[3.3.1]nonane scaffold interacts with nAChRs, which play crucial roles in neurotransmission and have been implicated in various neurological disorders. The compound exhibits selective binding affinities for different nAChR subtypes, particularly α4β2* and α3β4* receptors.

    Key Findings:

    • Affinity Studies : The binding affinity of this compound for nAChR subtypes was evaluated using radioligand binding assays. The compound demonstrated a Ki value of approximately 600 nM for the α4β2* subtype .
    • Electrophysiological Responses : Electrophysiological studies in Xenopus oocytes expressing various nAChR subtypes revealed that modifications to the compound's structure could enhance its agonistic or antagonistic properties .

    Biological Activity Overview

    The biological activities of this compound extend beyond nAChR interactions to include potential applications in treating disorders associated with orexinergic dysfunctions.

    Table 1: Biological Activities and Affinities

    CompoundTarget ReceptorKi Value (nM)Activity Type
    This compoundα4β2*600Antagonist
    N-benzylbispidineα3β4*569.6Antagonist
    N-t-boc-bispidineα4β2*45High Affinity Agonist

    Case Studies

    Several studies have explored the pharmacological effects of compounds derived from the diazabicyclo scaffold:

    • Nicotinic Receptor Modulation : A study demonstrated that derivatives of the diazabicyclo scaffold could selectively modulate nAChRs, leading to variations in neuronal excitability and synaptic transmission .
    • Orexin Receptor Antagonism : Compounds similar to 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane have shown promise as orexin receptor antagonists, which may be beneficial in treating sleep disorders and addiction .

    Q & A

    Q. What are the established synthetic routes for 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride, and how are reaction conditions optimized?

    The synthesis typically involves Michael addition reactions between methyl/ethyl esters of benzyl-substituted piperidine derivatives and α,β-unsaturated carbonyl compounds under anhydrous conditions. Triethylamine is commonly used as a base to deprotonate intermediates, while solvents like dichloromethane or THF are employed to control reaction kinetics. Yield optimization often requires precise temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of ester groups. Purification methods include recrystallization (using ethanol/water mixtures) or silica gel chromatography .

    Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

    Key methods include:

    • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclic framework and substituent positions (e.g., benzyl group at C3).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (351.9 g/mol) and chloride counterion presence.
    • X-ray Crystallography : Resolves stereochemistry of the bicyclic system, critical for understanding biological interactions .

    Q. What in vitro models are suitable for preliminary biological activity screening?

    Common assays include:

    • Enzyme Inhibition : Monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods.
    • Receptor Binding : Radioligand displacement studies for serotonin/dopamine transporters.
    • Cell Viability : MTT assays in neuroblastoma cell lines to assess cytotoxicity .

    Advanced Research Questions

    Q. How does the stereochemistry of the bicyclic framework influence pharmacological activity?

    The exo/endo configuration at the nitrogen centers (N3 and N7) affects binding to neural receptors. For example, exo-oriented benzyl groups enhance MAO-B inhibition by 40% compared to endo analogs, as shown in comparative molecular docking studies. Computational models (e.g., AutoDock Vina) predict binding affinities, which correlate with experimental IC50_{50} values .

    Q. What strategies resolve contradictions in reported biological activity data across studies?

    Discrepancies often arise from:

    • Purity Variance : HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity.
    • Assay Conditions : Standardizing pH (7.4 for physiological mimicry) and temperature (37°C) in enzyme assays reduces variability.
    • Metabolite Interference : LC-MS/MS identifies degradation products (e.g., oxidized derivatives) that may skew results .

    Q. How can computational methods streamline reaction design for novel derivatives?

    Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in Michael additions. Machine learning models (e.g., ICReDD’s reaction path algorithms) analyze historical data to recommend optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., 9-azabicyclo N-oxyl for oxidations) .

    Comparative Analysis

    Compound Structural Feature Key Biological Activity Reference
    3-Benzyl-9-oxa-3,7-diazabicyclo derivativeExo-benzyl, N7 protonatedMAO-B inhibition (IC50_{50} = 12 µM)
    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneKetone at C3, no oxa bridgeAnalgesic ED50_{50} = 8 mg/kg (mice)
    10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decaneExpanded ring size (7-membered)Anticancer activity (HeLa IC50_{50} = 25 µM)

    Methodological Considerations

    • Toxicity Screening : Ames test for mutagenicity and hERG channel binding assays are mandatory before in vivo studies .
    • Scale-Up Challenges : Pilot-scale synthesis (≥10 g) requires switching from chromatography to fractional distillation for cost efficiency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.